Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate
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Overview
Description
Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate is an organic compound with the molecular formula C8H15NO2. It is a derivative of propanoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(pyrrolidin-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which methyl 3-[(2S)-pyrrolidin-2-yl]propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyrrolidin-1-yl)propanoate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 3-[(2S)-pyrrolidin-2-yl]propanoate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
XCIURYKPJOJDBF-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H]1CCCN1 |
Canonical SMILES |
COC(=O)CCC1CCCN1 |
Origin of Product |
United States |
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